

Synthesis of celecoxib using 4-Amino-2-fluorobenzoic acid

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Compound of Interest

Compound Name: 4-Amino-2-fluorobenzoic acid

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Synthesis of Celecoxib: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. This selectivity provides potent anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects often associated with non-selective NSAIDs. These notes provide a detailed overview of the established synthesis of celecoxib and its primary mechanism of action.

Note on the Starting Material: A review of the current scientific literature did not yield an established synthetic pathway for celecoxib utilizing **4-Amino-2-fluorobenzoic acid** as a starting material. The following application note details the widely accepted and practiced industrial synthesis of celecoxib.

Established Synthesis of Celecoxib

The most common and well-documented synthesis of celecoxib is a two-step process. The first step involves a Claisen condensation to form a key diketone intermediate, which is then cyclized in the second step to form the pyrazole ring of celecoxib.

Step 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione

The synthesis begins with a Claisen condensation reaction between p-methylacetophenone and an ethyl trifluoroacetate ester, catalyzed by a strong base such as sodium methoxide or sodium hydride.

Step 2: Synthesis of Celecoxib

The resulting 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione intermediate is then reacted with 4-hydrazinobenzenesulfonamide hydrochloride. This condensation and subsequent cyclization reaction regioselectively forms the desired 1,5-diarylpyrazole structure of celecoxib.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of celecoxib, as derived from various published methods.

Step	Reactants	Solvent(s)	Catalyst /Base	Reaction Conditions	Yield	Purity (by HPLC)	Reference
1. Diketone Formation	p-methylacetophenone, ethyl trifluoroacetate	Toluene	Sodium Hydride	40-45°C, 5 hours	91%	Not specified	[1]
2. Celecoxib Synthesis	1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanediol, 4-hydrazinobenzenesulfonamide hydrochloride	Toluene	-	75-85°C, 1-1.5 hours	84%	99.97%	[2]
Alternative Celecoxib Synthesis	1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanediol, 4-sulphonamidophenylhydrazine	Ethyl Acetate, Water	-	75-80°C, 5 hours	High	Not specified	[3]

	hydrochl oride						
Alternativ e Celecoxi b Synthesi s	1-(4- methylph enyl)-4,4, 4- trifluoro- butane- 1,3- dione, 4- hydrazin obenzen esulfona mide hydrochl oride	Methanol	Triethyla mine	Reflux (60- 65°C), 10 hours	High	Not specified	[4]

Experimental Protocols

Protocol 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione[1]

Materials:

- Toluene
- Sodium hydride
- p-methylacetophenone
- Ethyl trifluoroacetate
- 15% Hydrochloric acid
- Petroleum ether

Procedure:

- To a 1000 mL four-necked flask, add 400 mL of toluene and 25 g of sodium hydride, and stir.
- Maintain the temperature at 20-25°C and add 40 g of p-methylacetophenone dropwise.
- Simultaneously, add 50 g of ethyl trifluoroacetate dropwise.
- After the additions are complete, warm the reaction mixture to 40-45°C for 5 hours.
- Cool the mixture to 30°C and add 120 mL of 15% hydrochloric acid dropwise.
- Allow the layers to separate and collect the organic layer.
- Evaporate the organic layer to dryness under reduced pressure.
- Add 200 mL of petroleum ether to the residue to crystallize the product, yielding 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione.

Protocol 2: Synthesis of Celecoxib[2]

Materials:

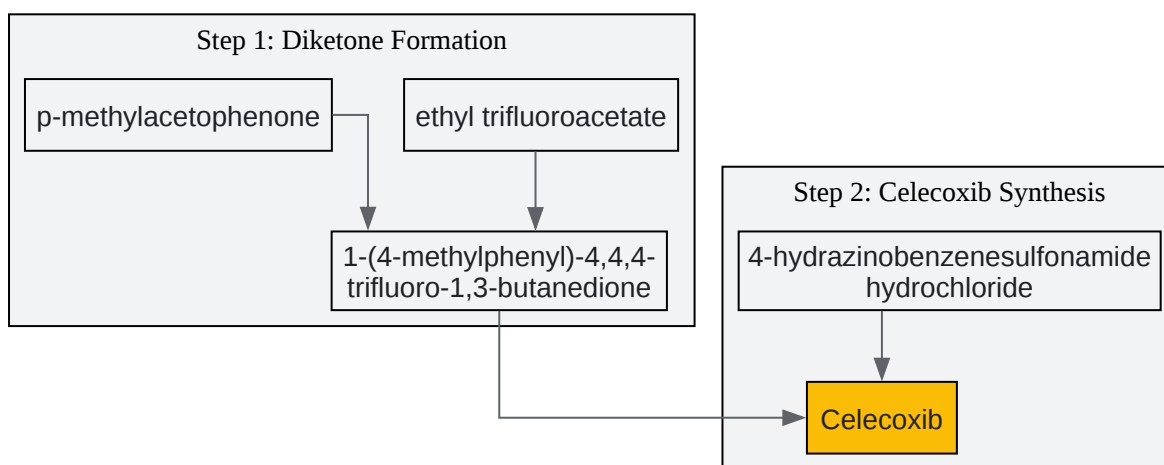
- 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione
- 4-hydrazinobenzenesulfonamide hydrochloride
- Toluene

Procedure:

- A mixture of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione and 4-hydrazinobenzenesulfonamide hydrochloride is prepared in toluene.
- The reaction mixture is heated to 75-85°C and stirred for 1-1.5 hours.
- The resulting solid is filtered, washed with toluene, and dried at 75-85°C for 6-8 hours to yield celecoxib.

Visualizations

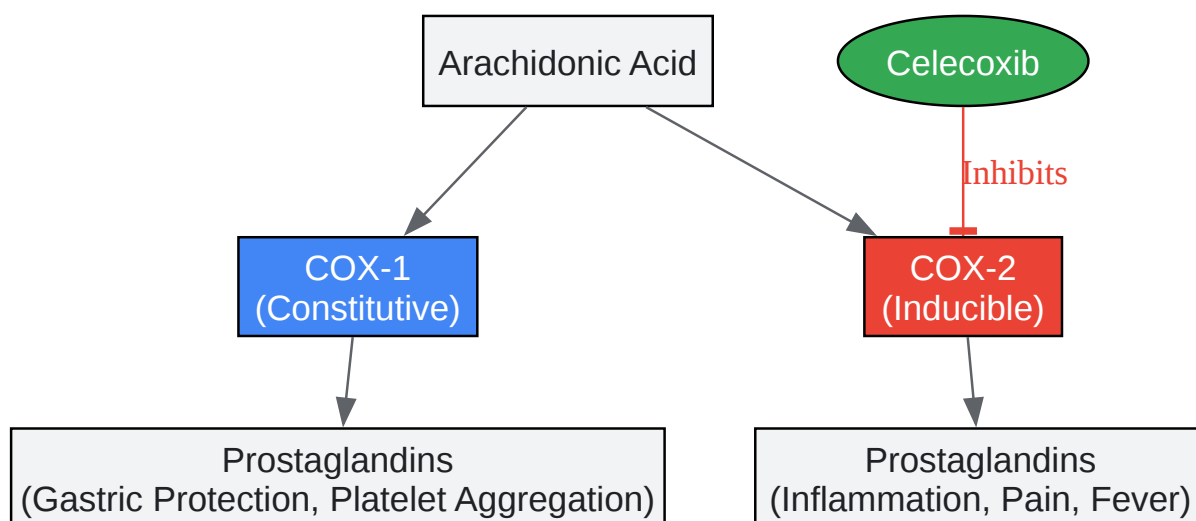
Experimental Workflow



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Caption: Workflow for the two-step synthesis of celecoxib.

Signaling Pathway: Mechanism of Action



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Caption: Celecoxib's selective inhibition of the COX-2 pathway.

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